

# Copanlisib: Mechanisms of Apoptosis Induction and Proliferation Inhibition in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Copanlisib** (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K- $\alpha$  and PI3K- $\delta$  isoforms.[1][2] [3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key therapeutic target.[5][6] **Copanlisib** exerts its anti-tumor effects by inducing tumor cell death via apoptosis and inhibiting cellular proliferation.[2][7] This document provides a detailed technical overview of the molecular mechanisms underlying these effects, presents quantitative data from preclinical studies, and outlines key experimental protocols for assessing the drug's activity.

## Core Mechanism of Action: PI3K Pathway Inhibition

**Copanlisib** is a selective inhibitor of the four class I PI3K enzymes, with the highest potency against the PI3K- $\alpha$  and PI3K- $\delta$  isoforms, which are crucial in B-cell malignancies.[1][5] By binding to the ATP-binding pocket of the PI3K enzyme, **copanlisib** blocks its catalytic activity. [5] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and the mammalian target of rapamycin (mTOR).[1][5] The



suppression of the PI3K/AKT/mTOR cascade is central to **copanlisib**'s ability to halt proliferation and trigger programmed cell death.[1][5]



Click to download full resolution via product page

Figure 1. Copanlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

## **Induction of Tumor Cell Apoptosis**

**Copanlisib**'s inhibition of the PI3K/AKT pathway directly triggers apoptosis through multiple downstream mechanisms. A key function of active AKT is to phosphorylate and inactivate proappoptotic proteins. By inhibiting AKT, **copanlisib** relieves this suppression, leading to the activation of apoptotic cascades.

Modulation of BCL-2 Family Proteins: In diffuse large B-cell lymphoma (DLBCL) models,
 copanlisib-induced apoptosis is associated with the dysregulation of BCL-2 family
 members.[8] Its cytotoxic activity is mediated through mechanisms dependent on BCL-xL



and MCL-1, two anti-apoptotic proteins.[8][9] Combination treatment of **copanlisib** with the BCL-2 inhibitor venetoclax has shown synergistic effects, leading to increased apoptosis by downregulating anti-apoptotic genes like BCL-XL and MCL1.[10]

- Activation of FoxO3a/PUMA Axis: In colorectal cancer cells, copanlisib has been shown to induce apoptosis by modulating the AKT/FoxO3a/PUMA axis.[11][12] Inhibition of AKT allows the transcription factor FoxO3a to translocate to the nucleus, where it directly promotes the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[11] [12] The subsequent increase in PUMA expression is crucial for the anticancer effects of copanlisib in this context.[11]
- Caspase Activation: The culmination of these pro-apoptotic signals is the activation of
  effector caspases, such as caspase-3, which execute the final stages of apoptosis by
  cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[10][11]

## **Quantitative Data: Apoptosis Induction**

The pro-apoptotic effect of **copanlisib** has been quantified across various cancer cell lines. While some studies report potent apoptosis induction, others note a more dominant anti-proliferative effect with modest apoptosis.[13][14]



| Cell Line/Model                            | Cancer Type                       | Observation                                                                        | Reference |
|--------------------------------------------|-----------------------------------|------------------------------------------------------------------------------------|-----------|
| HER2+ Breast Cancer<br>Cells               | Breast Cancer                     | Induced apoptosis in a dose-dependent manner.                                      | [15]      |
| BCR-dependent<br>DLBCL                     | Diffuse Large B-cell<br>Lymphoma  | Induced >50% apoptosis in all BCR- dependent cell lines tested.                    | [8]       |
| DLD1 and HCT116                            | Colorectal Cancer                 | Significantly increased apoptotic rates, observed via nuclear fragmentation assay. | [11]      |
| Imatinib-sensitive<br>GIST-T1              | Gastrointestinal<br>Stromal Tumor | Apoptosis induction was modest with single-agent copanlisib.                       | [13]      |
| Hepatocellular<br>Carcinoma Cells          | Liver Cancer                      | Caused only little or quantitatively negligible apoptosis as a single agent.       | [14]      |
| Mantle Cell &<br>Marginal Zone<br>Lymphoma | B-cell Lymphomas                  | Combination with venetoclax led to increased PARP cleavage, indicating apoptosis.  | [10]      |

## **Experimental Protocol: TUNEL Assay for Apoptosis Detection**

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]



Objective: To quantify apoptotic cells in a treated cell culture population by labeling the 3'-OH ends of DNA strand breaks.

#### Materials:

- Cells cultured on coverslips or in a 96-well plate.
- Phosphate-Buffered Saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS for fixation.
- 0.2% Triton X-100 in PBS for permeabilization.
- TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides like Biotin-dUTP, and buffers).
- Streptavidin-HRP conjugate and a substrate like DAB (for colorimetric detection) or a fluorescent secondary reagent.
- DNase I (for positive control).
- Nuclear counterstain (e.g., Hematoxylin or DAPI).
- Light or fluorescence microscope.

#### Procedure:

- Cell Preparation: Culture cells with and without **copanlisib** for the desired duration. Include an untreated control and a positive control.
- Fixation: Aspirate media, wash cells 2-3 times with PBS, and fix with 4% PFA for 10-15 minutes at room temperature.[18]
- Permeabilization: Wash cells 2-3 times with PBS. Permeabilize with 0.2% Triton X-100 for 15 minutes at room temperature to allow the enzyme to access the nucleus.[18]
- Positive Control: For the positive control sample, treat with DNase I for 10 minutes at room temperature to induce widespread DNA breaks.[18]

### Foundational & Exploratory





- Equilibration: Wash cells with PBS. Incubate with Equilibration Buffer from the kit for 10 minutes.
- TdT Labeling: Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides)
  according to the kit's instructions. Incubate samples with the mixture for 60 minutes at 37°C
  in a humidified chamber, protected from light.[18]

#### Detection:

- Colorimetric: Wash cells and incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C. After washing, add the DAB substrate and incubate until color develops.[18]
- Fluorometric: If using fluorescently labeled nucleotides, proceed to counterstaining after the labeling step.
- Counterstaining: Stain the nuclei with Hematoxylin (for colorimetric) or DAPI (for fluorescent) to visualize the entire cell population.
- Visualization and Quantification: Mount the coverslips or view the plate under a microscope.
   Apoptotic cells will show a distinct signal (e.g., dark brown or bright green nuclei) compared to non-apoptotic cells. Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[19]





Click to download full resolution via product page

**Figure 2.** Experimental workflow for the TUNEL assay.



### Inhibition of Tumor Cell Proliferation

In addition to inducing apoptosis, **copanlisib** potently inhibits the proliferation of tumor cells.[4] This effect is primarily achieved by inducing cell cycle arrest, preventing cells from progressing through the division cycle.

- Cell Cycle Arrest: In multiple cancer models, including hepatocellular carcinoma and HER2+ breast cancer, copanlisib treatment leads to cell cycle arrest, predominantly in the G1 phase.[14][15] This prevents cells from entering the S phase, where DNA replication occurs.
- Downregulation of Cyclins: The arrest is often mediated by the downregulation of key cell cycle proteins. Inhibition of the PI3K/AKT pathway by copanlisib leads to a significant reduction in the expression of Cyclin D1 and Cyclin B1, as well as their partner cyclin-dependent kinases (CDK4 and CDK6).[14][20] These proteins are critical for driving the G1/S transition, and their suppression effectively halts cell cycle progression.

## **Quantitative Data: Anti-Proliferative Activity (IC50)**

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process, such as cell proliferation. **Copanlisib** has demonstrated potent, nanomolar-range IC50 values across a wide variety of tumor cell lines.



| Cell Line                    | Cancer Type                                 | IC50 (nM)     | Reference(s) |
|------------------------------|---------------------------------------------|---------------|--------------|
| ΡΙ3Κα (p110α)                | (Cell-free enzyme assay)                    | 0.5           | [4][7][21]   |
| ΡΙ3Κδ (p110δ)                | (Cell-free enzyme<br>assay)                 | 0.7           | [4][7][21]   |
| ΡΙ3Κβ (p110β)                | (Cell-free enzyme<br>assay)                 | 3.7           | [4][7][21]   |
| РІЗКу (р110у)                | (Cell-free enzyme<br>assay)                 | 6.4           | [4][7][21]   |
| B-cell Lymphomas<br>(Median) | Lymphoma                                    | < 100 (range) | [10][22]     |
| T-cell Lymphomas<br>(Median) | Lymphoma                                    | > 100 (range) | [10]         |
| Huh7                         | Hepatocellular<br>Carcinoma                 | 47.9          | [21]         |
| Нер3В                        | Hepatocellular<br>Carcinoma                 | 72.4          | [21]         |
| Cal27                        | Head and Neck<br>Squamous Cell<br>Carcinoma | ~20-30        | [23]         |

# **Experimental Protocol: Sulforhodamine B (SRB) Proliferation Assay**

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC50 of **copanlisib** by measuring its effect on the proliferation of a cancer cell line over time.



#### Materials:

- 96-well cell culture plates.
- Cancer cell line of interest.
- Complete culture medium.
- · Copanlisib stock solution.
- 10% Trichloroacetic acid (TCA), cold.
- 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.
- 10 mM Tris base solution (pH 10.5).
- Microplate reader (510-560 nm).

#### Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Drug Treatment: Prepare serial dilutions of **copanlisib** in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle-only control.
- Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[23]
- Cell Fixation: Gently aspirate the medium. Add 100  $\mu$ L of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
- Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
- Staining: Add 100  $\mu$ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.



- Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
- Solubilization: Add 200  $\mu$ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
- Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength of approximately 515 nm.
- Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot
  the percentage inhibition against the log of the drug concentration and use non-linear
  regression to determine the IC50 value.

### Conclusion

**Copanlisib** is a potent anti-neoplastic agent that functions through the dual mechanisms of inducing apoptosis and inhibiting cell proliferation. [7] Its targeted inhibition of the PI3K/AKT/mTOR pathway disrupts fundamental cellular processes required for tumor growth and survival. [1] By relieving the inhibition of pro-apoptotic proteins and halting the cell cycle, **copanlisib** demonstrates significant efficacy in a range of preclinical models, particularly in hematologic malignancies where the PI3K- $\delta$  isoform is a key driver. [1] [24] The in-depth understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and strategic application of **copanlisib** and other PI3K inhibitors in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copanlisib Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 3. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copanlisib synergizes with conventional and targeted agents including venetoclax in Band T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The PI3K inhibitor copanlisib synergizes with sorafenib to induce cell death in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of apoptosis by TUNEL assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of apoptosis by cytometry using TUNEL assay PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Update on the role of copanlisib in hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Copanlisib: Mechanisms of Apoptosis Induction and Proliferation Inhibition in Tumor Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663552#copanlisib-s-effect-on-tumor-cell-apoptosis-and-proliferation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com